N-(piperidin-4-yl)propanamide dihydrochloride
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Overview
Description
“N-(piperidin-4-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 2126162-77-2 . It has a molecular weight of 229.15 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(piperidin-4-yl)propionamide dihydrochloride . The InChI code is 1S/C8H16N2O.2ClH/c1-2-8(11)10-7-3-5-9-6-4-7;;/h7,9H,2-6H2,1H3,(H,10,11);2*1H .Physical And Chemical Properties Analysis
“N-(piperidin-4-yl)propanamide dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
- Piperidine derivatives, including N-(piperidin-4-yl)propanamide dihydrochloride, have shown promise as potential anticancer agents. Researchers have synthesized and tested these compounds against cancer cells, revealing cytotoxic effects. Structure-activity relationship studies indicate that specific modifications on the piperidine ring enhance their efficacy against cancer .
Anticancer Properties
Mechanism of Action
Target of Action
N-(piperidin-4-yl)propanamide dihydrochloride is a compound that primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, a condition where there is a decrease in the normal levels of tissue oxygenation .
Mode of Action
The compound interacts with its target, HIF-1, and acts as an activator . It induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in changes at the molecular level, affecting the cell’s response to hypoxic conditions .
Biochemical Pathways
The activation of HIF-1 by N-(piperidin-4-yl)propanamide dihydrochloride affects several biochemical pathways. One of the key pathways influenced is the p53–p21 signaling pathway . Activation of this pathway promotes cell cycle arrest and apoptosis . The compound also upregulates the expression of cleaved caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .
Result of Action
The activation of HIF-1 and the subsequent induction of the p53–p21 signaling pathway result in the promotion of tumor cell apoptosis . This means that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Action Environment
The action of N-(piperidin-4-yl)propanamide dihydrochloride is influenced by the cellular environment. For instance, the compound’s efficacy in inducing apoptosis is particularly relevant in hypoxic conditions, which are commonly found in tumor microenvironments . .
Safety and Hazards
properties
IUPAC Name |
N-piperidin-4-ylpropanamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-2-8(11)10-7-3-5-9-6-4-7;;/h7,9H,2-6H2,1H3,(H,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFORPJQDOABQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCNCC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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